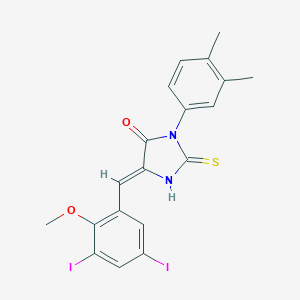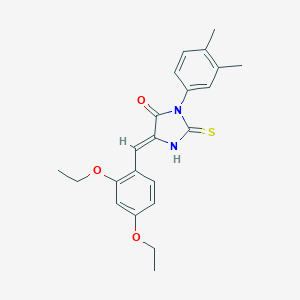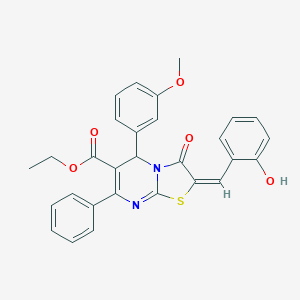![molecular formula C17H16ClNO4S B300919 (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H16ClNO4S. This compound is notable for its unique structure, which includes a thiazolidine-2,4-dione core, a propyl group, and a benzylidene moiety substituted with chloro, methoxy, and propynyloxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde, which is then reacted with 3-propyl-1,3-thiazolidine-2,4-dione under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro, methoxy, and propynyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
- (5-(3-Methoxy-4-(2-propynyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
- 2-(5-(3-Methoxy-4-(2-propynyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid .
Uniqueness
What sets (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione apart from similar compounds is its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16ClNO4S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16ClNO4S/c1-4-6-19-16(20)14(24-17(19)21)10-11-8-12(18)15(23-7-5-2)13(9-11)22-3/h2,8-10H,4,6-7H2,1,3H3/b14-10- |
InChI Key |
KEMOCCDSWTUNBX-UVTDQMKNSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=O |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=O |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)
![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)

![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ETHYL (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B300851.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
